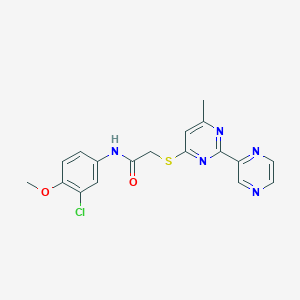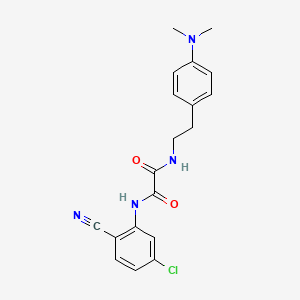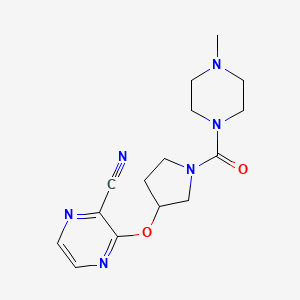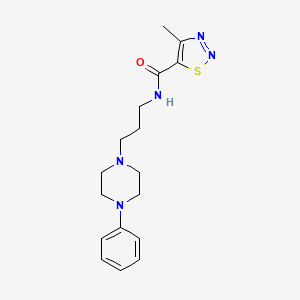
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising preclinical activity in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide' involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with a dehydrating agent such as thionyl chloride to form the final product.
Starting Materials
4-methyl-1,2,3-thiadiazole-5-carboxylic acid, 3-(4-phenylpiperazin-1-yl)propylamine, coupling agent (e.g. EDCI or HATU), dehydrating agent (e.g. thionyl chloride)
Reaction
Step 1: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is reacted with a coupling agent (e.g. EDCI or HATU) in the presence of a base (e.g. DIPEA) to form an activated ester intermediate., Step 2: 3-(4-phenylpiperazin-1-yl)propylamine is added to the reaction mixture and stirred at room temperature for several hours to allow for coupling., Step 3: The resulting intermediate is treated with a dehydrating agent (e.g. thionyl chloride) to form the final product, 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide.
Mécanisme D'action
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is a selective inhibitor of BTK, which is a key signaling molecule in the BCR pathway. BTK is activated upon binding of the BCR to its antigen, leading to downstream activation of various signaling pathways involved in cell survival and proliferation. Inhibition of BTK by 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide leads to decreased activation of these pathways, resulting in decreased cell survival and proliferation.
Effets Biochimiques Et Physiologiques
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has been shown to induce apoptosis and inhibit BCR signaling in B-cell malignancies, leading to decreased proliferation and survival of malignant cells. 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has also been shown to have immunomodulatory effects, including inhibition of cytokine production and activation of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has several advantages for use in lab experiments, including its potency and selectivity for BTK, as well as its ability to induce apoptosis and inhibit BCR signaling in B-cell malignancies. However, 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
For research on 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide include clinical trials in B-cell malignancies, as well as further preclinical studies to investigate its potential for combination therapy with other targeted agents. Additionally, research is needed to better understand the mechanisms of resistance to BTK inhibitors, including 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide, in order to develop strategies to overcome resistance and improve patient outcomes.
Applications De Recherche Scientifique
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent activity both as a single agent and in combination with other therapies. In CLL, 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has been shown to induce apoptosis and inhibit BCR signaling, leading to decreased proliferation and survival of CLL cells. In MCL and DLBCL, 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit proliferation and induce cell death in vitro and in vivo.
Propriétés
IUPAC Name |
4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-14-16(24-20-19-14)17(23)18-8-5-9-21-10-12-22(13-11-21)15-6-3-2-4-7-15/h2-4,6-7H,5,8-13H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZGRPKSFWZOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)
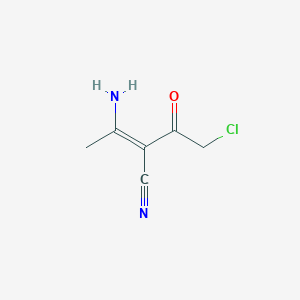
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2624377.png)
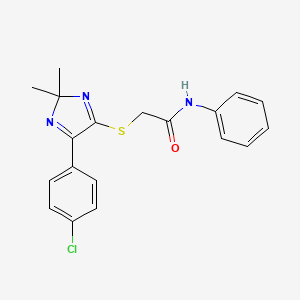
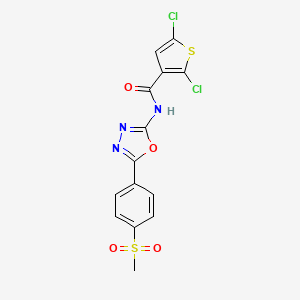
![Ethyl 2-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2624385.png)
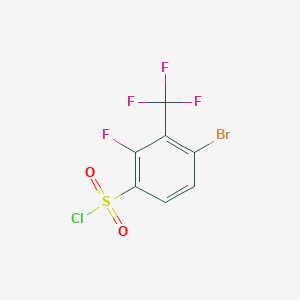
![N-[4-[[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2624387.png)
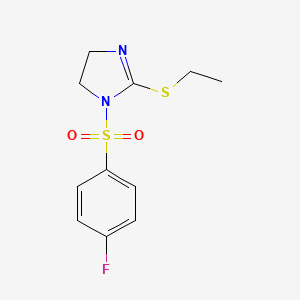
![(1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2624389.png)
![2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2624390.png)
